molecular formula C32H28S5 B3259563 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene CAS No. 320784-34-7

2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene

Cat. No.: B3259563
CAS No.: 320784-34-7
M. Wt: 572.9 g/mol
InChI Key: YAKRWHWBPITOTL-UHFFFAOYSA-N
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Description

2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its extended conjugation and multiple thiophene units, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene typically involves the following steps:

    Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple an aryl halide with an alkyne.

    Coupling with Thiophene Units: The ethynyl intermediate is then coupled with thiophene units using similar palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final step involves the coupling of the butyl-substituted thiophene units to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated structure.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its conjugated system. The extended π-conjugation allows for efficient electron transport and interaction with various biological and chemical entities. This compound can participate in charge transfer processes, making it useful in electronic and optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is unique due to its specific substitution pattern and extended conjugation, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and photonics.

Properties

IUPAC Name

2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28S5/c1-3-5-7-23-9-11-25(33-23)13-15-27-17-19-29(35-27)31-21-22-32(37-31)30-20-18-28(36-30)16-14-26-12-10-24(34-26)8-6-4-2/h9-12,17-22H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKRWHWBPITOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=C(S5)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730347
Record name 1~5~,3~5~-Bis[(5-butylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320784-34-7
Record name 1~5~,3~5~-Bis[(5-butylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene

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